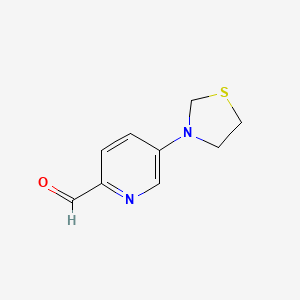
6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Vue d'ensemble
Description
6-tert-Butyl-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (hereafter referred to as 6-TBPS-BZC) is a synthetic compound that has been studied for its potential applications in scientific research. 6-TBPS-BZC is a derivative of benzoxazine, a heterocyclic compound with a six-membered ring structure that has been studied for its potential applications in the fields of organic chemistry, materials science, and pharmaceuticals.
Applications De Recherche Scientifique
Kinetic Resolution and Organic Synthesis
- Kinetic Resolution: The compound has been studied for the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation, providing a preparative method for obtaining enantiomerically pure compounds. This is significant in the field of chiral synthesis and pharmaceuticals (Vakarov et al., 2019).
- Building Blocks in Organic Synthesis: The compound's derivatives, specifically tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, have been identified as valuable building blocks in organic synthesis, demonstrating their utility in various chemical transformations (Guinchard et al., 2005).
Material Science and Fuel Cells
- Polybenzoxazine Membranes for Fuel Cells: A novel benzoxazine monomer containing the compound's structure was synthesized and used to develop cross-linked polybenzoxazine membranes. These membranes demonstrated high proton conductivity and low methanol permeability, making them promising for use in direct methanol fuel cells (Yao et al., 2014).
Antimicrobial and Larvicidal Activities
- Antimicrobial Activity: Some derivatives of the compound have shown significant antibacterial activity against various strains such as E. coli and Staphylococcus aureus. This highlights its potential in the development of new antimicrobial agents (Kadian et al., 2012).
- Larvicidal Activity: Novel triazinone derivatives, synthesized using a similar structural framework, exhibited mosquito larvicidal activity. This suggests the compound's potential in developing environmentally friendly pest control agents (Kumara et al., 2015).
Neuroprotective Agents
- Neuroprotection: Derivatives of 1,4-benzoxazine, structurally related to the compound, have demonstrated neuroprotective activity. This opens avenues for research into treatments for conditions like cerebral palsy (Largeron et al., 2001).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-19(2,3)13-9-10-16-15(11-13)20(12-17(25-16)18(21)22)26(23,24)14-7-5-4-6-8-14/h4-11,17H,12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPVEPDWXQDIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















